rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans
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Overview
Description
rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans: is an organic compound that belongs to the class of cyclobutane carboxylic acids. This compound is characterized by the presence of a phenoxy group attached to the cyclobutane ring, which is further substituted with a carboxylic acid group. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a phenoxy-substituted alkene, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a strong base, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, can vary depending on the specific precursor and catalyst used .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated process control can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The phenoxy group and the carboxylic acid moiety play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- rac-(1r,3r)-3-phenylcyclobutane-1-carboxylic acid, trans
- rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans
- rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans
Uniqueness: rac-(1r,3r)-3-phenoxycyclobutane-1-carboxylic acid, trans is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
2648961-89-9 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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